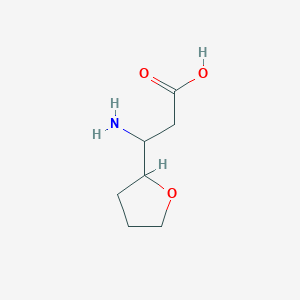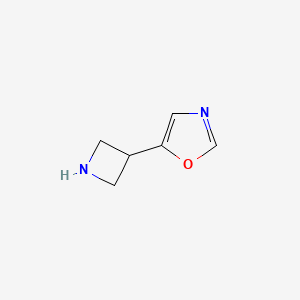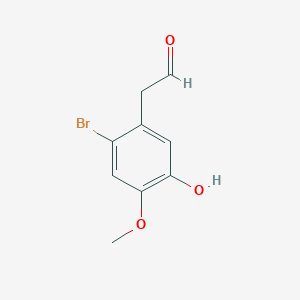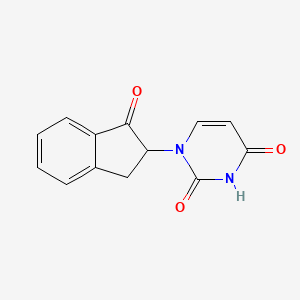
1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that combines an indene moiety with a tetrahydropyrimidine-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of an indene derivative with a pyrimidine precursor. The reaction conditions often require the use of a strong acid or base as a catalyst, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the indene and pyrimidine intermediates, followed by their condensation under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid
- (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Uniqueness
1-(1-oxo-2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its combined indene and tetrahydropyrimidine-dione structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H10N2O3 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
1-(3-oxo-1,2-dihydroinden-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H10N2O3/c16-11-5-6-15(13(18)14-11)10-7-8-3-1-2-4-9(8)12(10)17/h1-6,10H,7H2,(H,14,16,18) |
InChI Key |
IWEWUQRRIBLUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)N3C=CC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


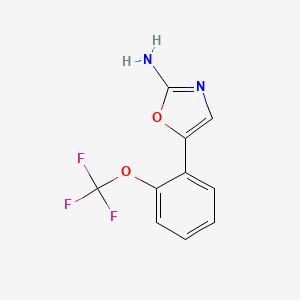
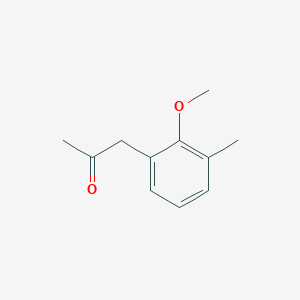
![2-({6-[(Tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}amino)acetic acid](/img/structure/B13590136.png)

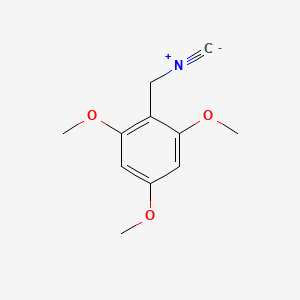
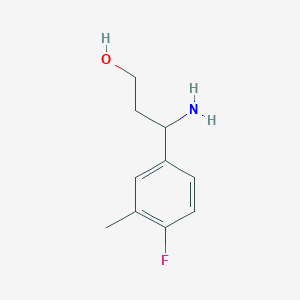
![methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)

![1-[1-(2,4,6-Trimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13590172.png)
![{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B13590174.png)
